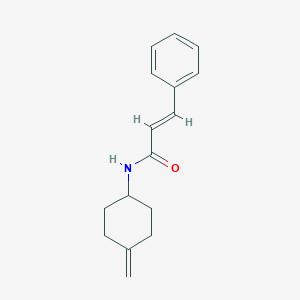
(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis details for NPD1 were not found, there are general methods for synthesizing similar compounds. For instance, a new platform for the synthesis, analysis, and testing of new compounds has been developed by researchers at Imperial College London . This platform focuses on metal-based compounds that become highly toxic to cancer cells upon exposure to light .
Aplicaciones Científicas De Investigación
Structural Analysis and Hydrogen Bonding
Enaminones, including compounds with structural similarities to "(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide," have been studied for their crystal structures to understand their hydrogen bonding patterns. For instance, the crystal structures of three anticonvulsant enaminones have been determined, revealing that cyclohexene rings adopt sofa conformations, and the intermolecular N–H⋯OC hydrogen bonds form infinite chains of molecules, which could be relevant for designing compounds with specific molecular interactions (Kubicki, Bassyouni, & Codding, 2000).
Reaction with Isothiocyanates
Research into the reactions of enaminones derived from cyclohexane-1,3-dione with isothiocyanates has shown the ability of these compounds to undergo various chemical transformations. This includes the production of products through C-2 substitution and N-substitution, highlighting the chemical versatility of enaminones (Greenhill, Hanaee, & Steel, 1990).
Anticonvulsant Activity
Several enaminones have been identified to possess anticonvulsant activity in animal models of seizures. Studies focusing on their concentration-dependent effects on neuronal excitability have provided insights into their potential therapeutic applications. The research has shown that certain enaminones can suppress action potential firing in neurons at therapeutically relevant concentrations, a mechanism that could be exploited in the development of new anticonvulsant drugs (Ananthalakshmi, Edafiogho, & Kombian, 2006).
Versatile Therapeutic Pharmacophores
Further advances in the study of enaminones have expanded their therapeutic potential beyond anticonvulsant activities. Research has uncovered novel brain transport mechanisms for enaminones and developed preliminary models for synthetic directions, suggesting their versatility as therapeutic pharmacophores (Eddington, Cox, Roberts, Stables, Powell, & Scott, 2000).
Chemical Synthesis and Tautomerization
The synthesis and evaluation of enaminones for anticonvulsant activity have been complemented by studies on their chemical synthesis routes and tautomerization behaviors. These studies provide a foundation for understanding the stability of enaminones and their derivatives, which is crucial for their potential application in medicinal chemistry (Dobosz, Mućko, & Gawinecki, 2020).
Propiedades
IUPAC Name |
(E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-7-10-15(11-8-13)17-16(18)12-9-14-5-3-2-4-6-14/h2-6,9,12,15H,1,7-8,10-11H2,(H,17,18)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCLZYVWFNTAQH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CCC(CC1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


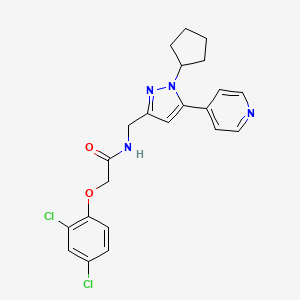


![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2558541.png)
![5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid](/img/structure/B2558544.png)
![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride](/img/structure/B2558545.png)
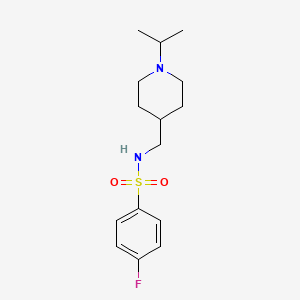
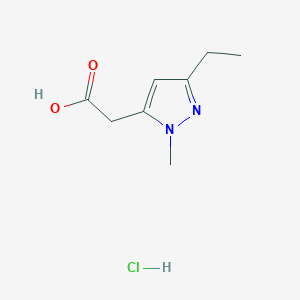
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2558551.png)
![2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2558552.png)
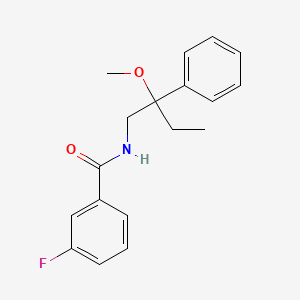
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2558557.png)
